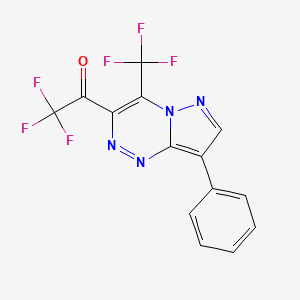
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves multiple steps, typically starting with the preparation of the pyrazolo-triazine core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazolo-triazine ring system can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- include other pyrazolo-triazine derivatives with different substituents. These compounds share the core structure but differ in their chemical properties and biological activities due to variations in the substituents. The presence of trifluoromethyl groups in the compound of interest makes it unique, as these groups significantly influence its chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
72307-45-0 |
|---|---|
Molekularformel |
C14H6F6N4O |
Molekulargewicht |
360.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[8-phenyl-4-(trifluoromethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone |
InChI |
InChI=1S/C14H6F6N4O/c15-13(16,17)10-9(11(25)14(18,19)20)22-23-12-8(6-21-24(10)12)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
BSVNGQSLTKXLAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)

![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
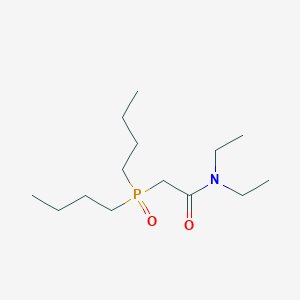
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
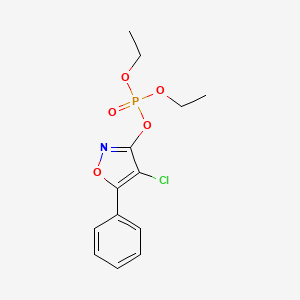
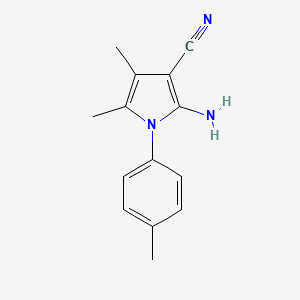
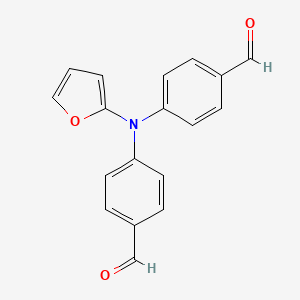
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
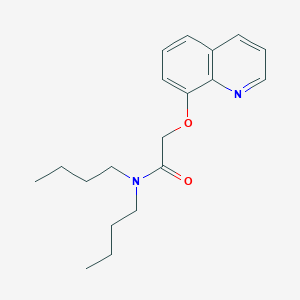
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
